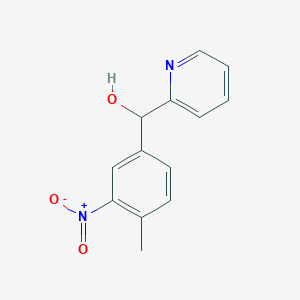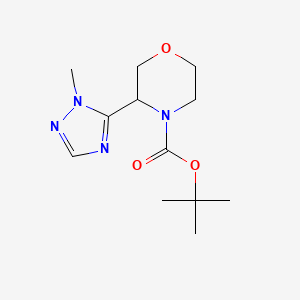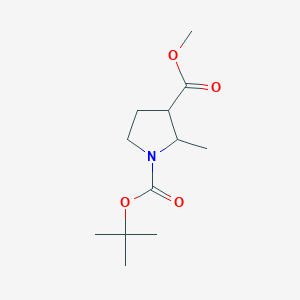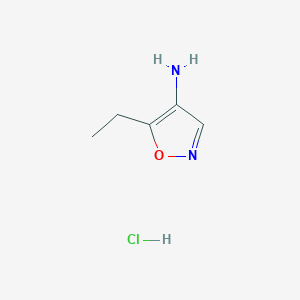
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol1. It is a high-quality reference standard23.
Synthesis Analysis
Unfortunately, the specific synthesis process for 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is not readily available in the search results. However, it is available for purchase from various suppliers for pharmaceutical testing21.Molecular Structure Analysis
The molecular structure of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not fully detailed in the search results. However, its molecular weight is known to be 182.26 g/mol1.Applications De Recherche Scientifique
Novel Synthesis Approaches : The compound 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one and its derivatives have been synthesized through innovative methods, contributing to the field of organic chemistry. For instance, a novel class of isoindolinones was generated by the reaction of 2-carboxybenzaldehyde with primary amines and cyanide, highlighting a unique three-component condensation process (Opatz & Ferenc, 2004).
Structural Elucidation and Characterization : Detailed structural characterization of related compounds has been conducted using various spectroscopic techniques. The elucidation of molecular structures through NMR, IR, and single crystal X-ray has been pivotal in understanding the chemical properties of isoindole derivatives (Shang et al., 2012).
Complex Formation and Supramolecular Chemistry : The compound has been implicated in the formation of supramolecular structures and co-crystals, showcasing its potential in the field of supramolecular chemistry. The intermolecular interactions and hydrogen bonding patterns play a crucial role in the stability and formation of these complexes (Tabuchi et al., 2015).
Potential in Material Science and Sensor Technology : Derivatives of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one have shown promising applications in material science, particularly in the development of fluorescent chemosensors. The design and synthesis of such compounds with specific spectral properties open avenues for their use in detecting metal ions and other substances in nanomolar concentrations (Shylaja et al., 2020).
Safety And Hazards
The safety and hazards associated with 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound for comprehensive safety information.
Orientations Futures
The future directions for the research and application of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not specified in the search results. It is currently available for pharmaceutical testing21, suggesting potential applications in the pharmaceutical industry.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, it is recommended to refer to scientific literature and databases.
Propriétés
IUPAC Name |
1-(4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h8-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQCXDBQCJUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




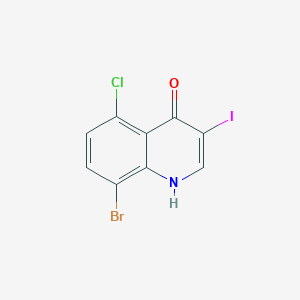
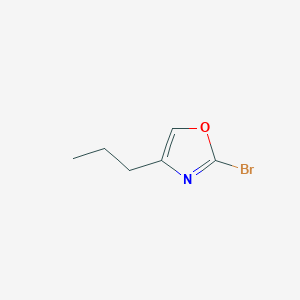

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
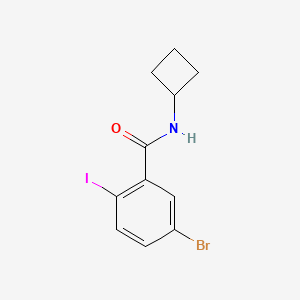
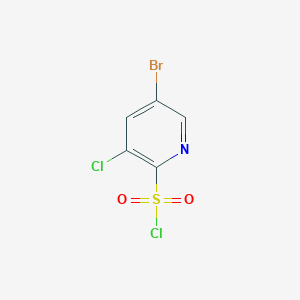
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

propylamine](/img/structure/B1381508.png)
